Cupric nitroprusside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

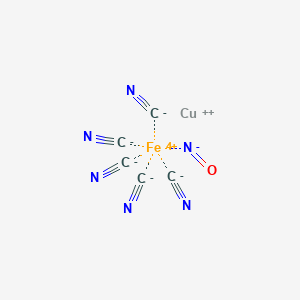

Cupric Nitroprusside (CuNP) is a derivative of copper ferricyanide, a Prussian blue analog, where the cyanide group (CN−) is substituted by a nitrosyl group (NO), resulting in a distinct molecular configuration . It is composed of interconnected pentacyanonitrosylferrate (II) units, [Fe (CN) 5 NO] 2−, and copper ions linked to the nitrogen end of the cyanide ligands .

Synthesis Analysis

Cupric Nitroprusside can be synthesized using a simple chemical co-precipitation method . This method is straightforward and cost-effective .Molecular Structure Analysis

Cupric Nitroprusside exhibits two possible crystal structures: orthorhombic (Amm2, hydrated) and tetragonal (Imm4, anhydrous) . A new phase for hydrated CuNP not reported in the literature has been solved, and Rietveld refined .Chemical Reactions Analysis

Cupric Nitroprusside has an electroactive nitrosyl ligand that serves as a third redox center and actively participates in electrochemical reactions, alongside the two structural metals (iron and copper) . The interaction between copper nitroprusside and tryptophan induced modifications in cathodic responses, facilitating the detection of tryptophan .Wissenschaftliche Forschungsanwendungen

Cardiac Surgery and Heart Failure Treatment : Sodium nitroprusside is used as an arterial and venous vasodilator in cardiac surgery, hypertensive crises, heart failure, and other acute hemodynamic applications (Hottinger et al., 2014).

Improving Hemodynamics in Aortic Regurgitation : Nitroprusside has been shown to improve hemodynamics in patients with severe aortic regurgitation by reducing aortic pressure and improving ventricular pump function (Bolen & Alderman, 1976).

Coronary Collateral Function in Dogs : Studies on dogs have shown that nitroprusside can affect coronary collateral flow, which has implications for treating myocardial infarction (Capurro et al., 1977).

Pharmacological MRI Applications : Nitroprusside has been used in pharmacological MRI to study drug-related hemodynamic functions in the retina, demonstrating its potential in evaluating therapeutic interventions (Shih et al., 2012).

Pharmacology and Toxicology : Sodium nitroprusside's breakdown into cyanide during administration presents a potential for cyanide poisoning, making its pharmacology and toxicology an important area of study (Tinker & Michenfelder, 1976).

Magnetic Interactions in Chemistry : Cupric ions, including those in cupric nitroprusside, show strong magnetic interactions with paramagnetic amino acid ligands, which are studied in the field of chemistry (Blaquiere & Sharrock, 1986).

Vascular Surgery Applications : Nitroprusside's role in vascular surgery, particularly in relation to its vasodilatory effects, is an important area of research (Pepine et al., 1979).

Treatment in Hypertensive Emergencies : Its rapid action in reducing blood pressure makes nitroprusside a valuable agent in treating hypertensive emergencies, including pregnancy-induced hypertension (Page et al., 1955).

Eigenschaften

IUPAC Name |

copper;iron(4+);nitroxyl anion;pentacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Cu.Fe.NO/c5*1-2;;;1-2/q5*-1;+2;+4;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHXZYXVBSXVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5CuFeN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cupric nitroprusside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)